molecular formula C5H12NO2+ B1206928 Trimethyl glycine CAS No. 6640-00-2

Trimethyl glycine

Cat. No. B1206928
Key on ui cas rn: 6640-00-2
M. Wt: 118.15 g/mol
InChI Key: KWIUHFFTVRNATP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226487B2

Procedure details

To prepare pre-mix: Add to a suitable vessel in the following order, citric acid, ethoxy diglycol, oleic acid, propylene glycol, and cocaamidopropyl betaine, then agitate until fully dispersed, then add Oleth-10, Oleth-2 and acrylate co-polymers, continue the agitation for 10 minutes and transfer to main vessel. To the main vessel then add water (heated to 50° C.), oleic acid, water, sodium sulphite, and EDTA. Next weigh out and add the ascorbic acid, then stir well until dissolved. Separately weigh dyes into a clean beaker and transfer also to the main vessel. Add the dyes and stir until dissolved (heat to 40° C. as necessary). Cool to room temperature with stirring, add the ammonium hydroxide and water with stirring, add citric acid to pH 10, and transfer to the storage container.
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Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([CH2:8][C:9]([OH:11])=O)([C:5]([OH:7])=O)O.CCOCCOCCO.C(O)(=O)CCCCCCC/C=C\CCCCCCCC.C(O)C(O)C.[CH3:48][N+:49](CC(O)=O)(C)C.CCCCCCCC/C=C\CCCCCCCCOCCOCCO.C([O-])(=O)C=C.S([O-])([O-])=O.[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.O=C1O[C@H]([C@H](CO)O)C(O)=C1O.[OH-].[NH4+]>O>[NH2:49][C:48]1[CH:1]=[CH:2][C:3]([CH2:5][OH:7])=[CH:8][C:9]=1[OH:11] |f:7.8.9,12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
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Type
solvent
Smiles
O
Name
Quantity
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Type
solvent
Smiles
O
Step Five
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Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
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Type
reactant
Smiles
CCOCCOCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Name
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Type
reactant
Smiles
C(C(C)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](C)(C)CC(=O)O
Step Six
Name
Quantity
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Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCCOCCOCCO
Step Seven
Name
Quantity
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Type
reactant
Smiles
C(C=C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
agitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare
ADDITION
Type
ADDITION
Details
pre-mix
ADDITION
Type
ADDITION
Details
until fully dispersed
ADDITION
Type
ADDITION
Details
add Oleth-10
CUSTOM
Type
CUSTOM
Details
for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stir well
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
ADDITION
Type
ADDITION
Details
Add the dyes
STIRRING
Type
STIRRING
Details
stir
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Cool to room temperature
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
with stirring

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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